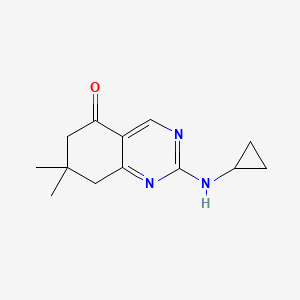
N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxybenzoyl)-2-thiophenecarbohydrazide, also known as MBTH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBTH belongs to the class of hydrazides and is derived from thiophene and benzoic acid.
Mecanismo De Acción
The exact mechanism of action of N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in disease progression. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of Mycobacterium tuberculosis (the causative agent of tuberculosis), and reduce inflammation in animal models of arthritis. Additionally, this compound has been shown to have antioxidant properties, which may protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide is its broad-spectrum activity against various diseases. It has been shown to be effective against cancer, tuberculosis, and inflammation, among others. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development. However, one limitation of this compound is its poor solubility in water, which may limit its bioavailability and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for research on N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide. One area of interest is the development of more efficient synthesis methods to improve yield and reduce costs. Another area of interest is the investigation of this compound as a potential therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide involves the reaction of 3-methoxybenzoyl chloride with thiophene-2-carbohydrazide in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification by column chromatography.
Aplicaciones Científicas De Investigación
N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antitubercular, anti-inflammatory, and antimicrobial activities. This compound has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
Propiedades
IUPAC Name |
N'-(3-methoxybenzoyl)thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-10-5-2-4-9(8-10)12(16)14-15-13(17)11-6-3-7-19-11/h2-8H,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJZLBSESIBQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B5732465.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5732472.png)

![3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5732484.png)



![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5732504.png)

![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)


![N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5732554.png)
